

The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview

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Compound of Interest		
Compound Name:	SEL24-B489	
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Abstract

SEL24-B489 is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic signaling, **SEL24-B489** offers a promising therapeutic strategy to overcome resistance mechanisms and improve efficacy compared to selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to the dual inhibition of PIM and FLT3 by **SEL24-B489**.

Introduction to PIM and FLT3 in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling.[1][2] While selective FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through mutations in the tyrosine kinase domain (TKD).[1][2]

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of



FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to FLT3-targeted therapies in relapsed AML samples.[1][2]

The dual inhibition of both PIM and FLT3 kinases by a single agent like **SEL24-B489** represents a rational therapeutic approach to simultaneously block a key oncogenic driver and a critical resistance pathway, potentially leading to more durable responses in AML patients.[1] [4][5]

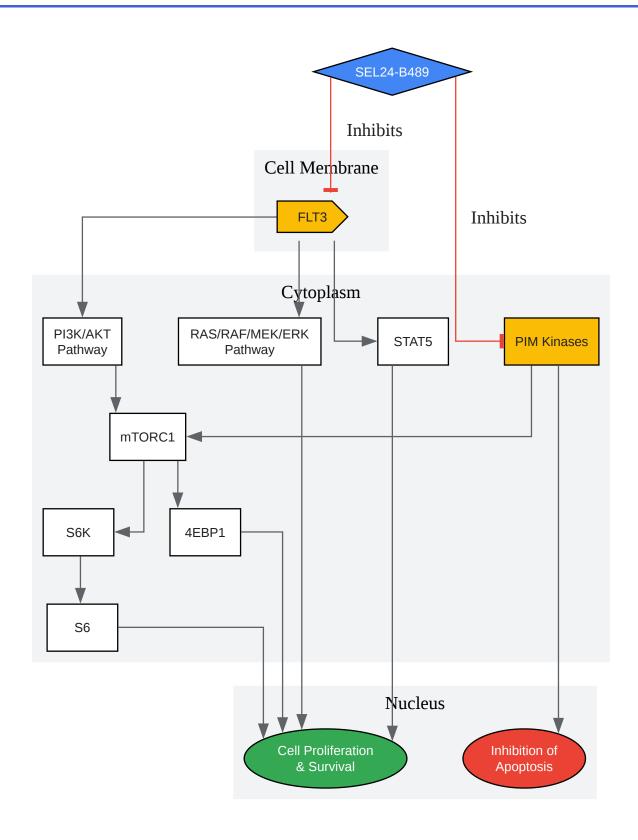
Mechanism of Action of SEL24-B489

SEL24-B489 is a potent, type I inhibitor that targets both PIM kinases and FLT3, including its mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, **SEL24-B489** effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and regulate protein metabolism in cancer cells.[1][2]

The downstream effects of **SEL24-B489** include the inhibition of key signaling pathways such as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236), a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7] Furthermore, **SEL24-B489** treatment leads to reduced expression of the anti-apoptotic protein MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as evidenced by PARP cleavage.[6]

Signaling Pathway Diagram





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Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by **SEL24-B489**.



Quantitative Preclinical Data

SEL24-B489 has demonstrated potent inhibitory activity against both PIM and FLT3 kinases, leading to significant anti-leukemic effects in a variety of preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of SEL24-B489

Target Kinase	Binding Affinity (Kd)
PIM1	2 nM[6]
PIM2	2 nM[6]
PIM3	3 nM[6]
FLT3 Mutants	Low nM range for 6 out of 9 tested mutants[1]

Table 2: Cellular Activity of SEL24-B489 in AML Cell

Lines

Cell Line	FLT3 Status	SEL24-B489 IC50 (μM)	AC220 (FLT3i) IC50 (μM)	AZD1208 (PIMi) IC50 (μM)
MV4-11	FLT3-ITD	0.15[8]	0.003[8]	2.24[8]
MOLM-16	FLT3-WT	0.1[8]	>10[8]	0.07[8]

Table 3: In Vivo Efficacy of SEL24-B489 in AML Xenograft Models



Animal Model	Treatment	Dosage	Tumor Growth Inhibition (TGI)
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	50 mg/kg	67%[6]
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	75 mg/kg	74%[6]
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	100 mg/kg	82%[6]
Murine xenograft model with HDLM-2 cells	SEL24-B489	Not specified	95.8%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Cell Viability Assays

Objective: To determine the cytotoxic effects of **SEL24-B489** on AML cell lines.

Methodology:

- AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.
- Cells are treated with a range of concentrations of SEL24-B489, a selective PIM inhibitor (e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.
- Cell viability is assessed using an MTS assay according to the manufacturer's instructions.
- IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of **SEL24-B489** on downstream signaling pathways.

Methodology:



- AML cells are treated with increasing concentrations of SEL24-B489, AC220, or AZD1208 for a specified period (e.g., 4 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentrations are determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6, phospho-4EBP1, phospho-STAT5, total S6, total 4EBP1, total STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).
- Membranes are washed and incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **SEL24-B489** in a living organism.

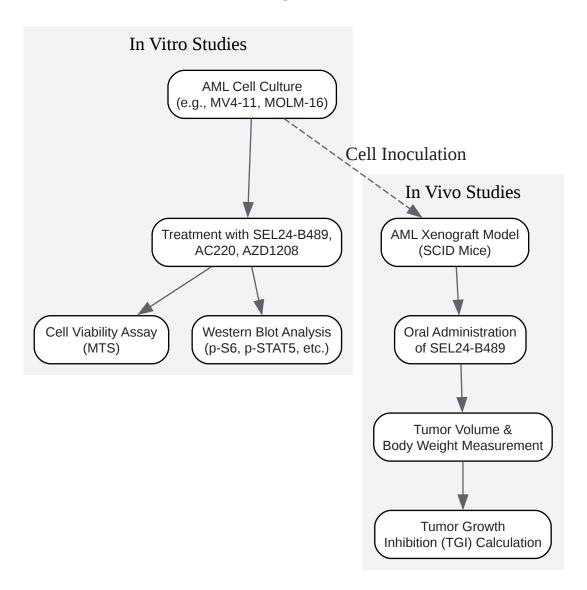
Methodology:

- Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).
- When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- **SEL24-B489** is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified schedule (e.g., twice daily).
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.



• Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by immunohistochemistry or Western blot.

Experimental Workflow Diagram



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Caption: A representative workflow for the preclinical evaluation of **SEL24-B489**.

Conclusion

SEL24-B489 is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated significant preclinical activity in various AML models.[1][2] Its ability to target both a primary



oncogenic driver and a key resistance pathway provides a strong rationale for its clinical development in AML and other hematological malignancies. The broad activity of **SEL24-B489** across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a heterogeneous patient population.[8] Furthermore, the observed synergistic effects with standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8] The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models, with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its ongoing clinical evaluation.[1][4]

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